molecular formula C8H8 B1213319 Cyclooctatetraene CAS No. 629-20-9

Cyclooctatetraene

Cat. No. B1213319
CAS RN: 629-20-9
M. Wt: 104.15 g/mol
InChI Key: KDUIUFJBNGTBMD-DLMDZQPMSA-N
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Description

Synthesis Analysis

COT was initially synthesized by Richard Willstätter in Munich in 1905. He used pseudopelletierine as the starting material and employed the Hofmann elimination as a key transformation. Interestingly, Willstätter observed that COT did not display the expected aromatic properties. Chemists in the United States attempted to synthesize COT between 1939 and 1943 but faced challenges. Willstätter clarified that the American chemists had not synthesized styrene (as they believed) but indeed COT, as evidenced by the reduction of cyclooctatetraene to cyclooctane—a reaction impossible for styrene .


Molecular Structure Analysis

COT has a non-planar, tub-shaped geometry and is a nonaromatic 4n π-conjugated system . It possesses 8π electrons and a triplet ground state when the p electrons are delocalized. Due to its antiaromatic nature, COT is highly unstable and reactive .


Chemical Reactions Analysis

Unlike benzene, which primarily undergoes substitution reactions, COT behaves as an ordinary polyene and undergoes addition reactions . Its reactivity aligns with that of a typical polyene hydrocarbon .


Physical And Chemical Properties Analysis

  • Magnetic Susceptibility : -53.9·10⁻⁶ cm³/mol .

Scientific Research Applications

  • Nanoparticle Synthesis and Catalysis

    COT has been used as a precursor for the preparation of small, narrowly distributed silica-supported osmium nanoparticles. These nanoparticles exhibit significant activity in the hydrogenolysis of alkanes, a process important in organic synthesis and petrochemical industries (Low et al., 2013).

  • Complex Molecule Synthesis

    COT is capable of undergoing various oxidation and cycloaddition reactions, leading to the formation of complex polycyclic structures. Its ability to form complexes with transition metals facilitates bond formation, making it valuable in the synthesis of naturally occurring and non-naturally occurring compounds (Glaeske & Donaldson, 2012).

  • Transition Metal Mediated Synthesis

    COT is central in the synthesis of substituted cyclooctatetraenes, which are theoretically and synthetically significant. The transition metal-mediated synthesis of these compounds is a primary methodology in this field (Wang & Xi, 2007).

  • Polyfunctionalized Building Blocks

    COT serves as the basis for creating specifically polyfunctionalized C8 building blocks. Its derivatives are used for preparing meso-persubstituted azepanes and oxepanes, highlighting its versatility in organic synthesis (Armbruster et al., 2000).

  • Study of Aromaticity and Antiaromaticity

    Research on COT has provided insights into its aromaticity and antiaromaticity, especially in planar structures. Theoretical and experimental studies on this aspect have deepened understanding of these fundamental chemical concepts (Nishinaga et al., 2010).

  • Ligand Chemistry

    Substituted cyclooctatetraenes are used as ligands in f-metal chemistry, influencing properties like thermal and kinetic stability, solubility, and structural features of metal complexes. This application is particularly significant in the field of inorganic chemistry (Roesky, 2001).

  • MOCVD Applications

    Ru(0) cyclooctatetraene complexes are optimal for metal organic chemical vapour deposition (MOCVD) applications, demonstrating the role of COT in advanced material synthesis and semiconductor technology (Ando et al., 2012).

  • Enhanced Photostability in Fluorescence Applications

    Direct or proximal conjugation of COT to cyanine fluorophores has been shown to enhance photostability without affecting native spectral characteristics. This application is particularly important in the field of fluorescence-based technologies (Altman et al., 2011).

Safety And Hazards

  • Precautionary Statements : Handle with care, avoid contact with skin and eyes, and keep away from open flames and heat sources .

: Wikipedia: Cyclooctatetraene : Sigma-Aldrich: Cyclooctatetraene : PubChem: Cyclooctatetraene

properties

IUPAC Name

cyclooctatetraene
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InChI

InChI=1S/C8H8/c1-2-4-6-8-7-5-3-1/h1-8H/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7-
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InChI Key

KDUIUFJBNGTBMD-DLMDZQPMSA-N
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Canonical SMILES

C1=CC=CC=CC=C1
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Isomeric SMILES

C\1=C\C=C/C=C\C=C1
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Molecular Formula

C8H8
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DSSTOX Substance ID

DTXSID9060867
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Molecular Weight

104.15 g/mol
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Physical Description

Cyclooctatetraene appears as a colorless liquid. May irritate skin and eyes. Less dense than water and insoluble in water. Vapors heavier than air. Used to make rubber., Colorless liquid; [CAMEO] Clear, dark yellow liquid; [Aldrich MSDS]
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Vapor Pressure

7.8 [mmHg]
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Product Name

Cyclooctatetraene

CAS RN

629-20-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
16,200
Citations
S Kato, HS Lee, R Gareyev, PG Wenthold… - Journal of the …, 1997 - ACS Publications
Conformational changes in cyclooctatetraene (COT) and its substituted derivatives have been the subject of considerable interest for several decades. 1, 2 Relatively little is known, …
Number of citations: 53 pubs.acs.org
GA Olah, JS Staral, G Liang, LA Paquette… - Journal of the …, 1977 - ACS Publications
… first successful preparation of a cyclooctatetraene dication, namely, the 1,… and study of a series of cyclooctatetraene dications. … prepare the unsubstituted cyclooctatetraene dication 6 was …
Number of citations: 77 pubs.acs.org
T Nishinaga, T Ohmae, M Iyoda - Symmetry, 2010 - mdpi.com
Cyclooctatetraene (COT), the first 4nπ-electron system to be studied, adopts an inherently nonplanar tub-shaped geometry of D 2d symmetry with alternating single and double bonds, …
Number of citations: 101 www.mdpi.com
PB Karadakov - The Journal of Physical Chemistry A, 2008 - ACS Publications
The levels of aromaticity of the most important geometries on the ground-state (S 0 ), lowest triplet-state (T 1 ), and first singlet excited-state (S 1 ) potential energy surfaces (PESs) for …
Number of citations: 157 pubs.acs.org
PG Wenthold, DA Hrovat, WT Borden, WC Lineberger - Science, 1996 - science.org
… two electronic states of cyclooctatetraene (COT). … cyclooctatetraene radical anion (COT-) and the direct observation of the planar transition state for the ring inversion of cyclooctatetraene …
Number of citations: 287 www.science.org
S Kato, R Gareyev, CH DePuy… - Journal of the American …, 1998 - ACS Publications
Structures, energetics, and reactions of anions derived from cyclooctatetraene [C 8 H 8 - (1), C 8 H 7 - (2α), and C 8 H 6 - (3)] have been studied using the selected ion flow tube (SIFT) …
Number of citations: 26 pubs.acs.org
JL Andrés, O Castaño, A Morreale… - The Journal of …, 1998 - pubs.aip.org
We present a theoretical study of the cyclooctatetraene (COT) molecule. Seven COT structures are located on the singlet ground state potential energy surface. Four of them, which …
Number of citations: 74 pubs.aip.org
PB Karadakov, J Gerratt, DL Cooper… - The Journal of …, 1995 - ACS Publications
… 4v series of conjugated hydrocarbon rings: cyclooctatetraene (CgHg). According to Hückel’s … conformation of cyclooctatetraene antiaromatic. The SC orbitals for cyclooctatetraene are …
Number of citations: 44 pubs.acs.org
LA Paquette - Tetrahedron, 1975 - Elsevier
Historical background With early recognition of the special statiiility and reactivity of benzene and its derivatives arose a desire to prepare larger ring homologs of this hydrocarbon. …
Number of citations: 177 www.sciencedirect.com
A Ault - Journal of Chemical Education, 2000 - ACS Publications
This paper shows how some simple properties of cyclooctatetraene can indicate important ideas about the structure of cyclooctatetraene. Its heat of hydrogenation indicates no …
Number of citations: 4 pubs.acs.org

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